molecular formula C11H12BrNO3 B1278763 (E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate CAS No. 115199-26-3

(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate

Cat. No.: B1278763
CAS No.: 115199-26-3
M. Wt: 286.12 g/mol
InChI Key: LDPXOYHMGOQPIV-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate (CAS 115199-26-3) is a high-value synthetic intermediate renowned for its critical role in the industrial preparation of strobilurin fungicides, such as trifloxystrobin . Its molecular structure, characterized by a bromomethylphenyl moiety and a methoxyimino group in the (E)-configuration, is essential for biological activity . The compound acts as a key building block, with its reactive benzylic bromine atom enabling further functionalization through nucleophilic substitution reactions, thereby facilitating the construction of more complex target molecules . The synthesis of this compound is typically achieved through a optimized process involving the radical bromination of a methyl substituent on the phenyl ring using reagents like N-bromosuccinimide (NBS) . This intermediate is of paramount interest in agrochemical research and development for creating compounds that inhibit mitochondrial respiration in fungi by targeting the bc1 complex . This product is intended for research purposes and is strictly not for human or veterinary use.

Properties

IUPAC Name

methyl (2E)-2-[2-(bromomethyl)phenyl]-2-methoxyiminoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3/c1-15-11(14)10(13-16-2)9-6-4-3-5-8(9)7-12/h3-6H,7H2,1-2H3/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDPXOYHMGOQPIV-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=NOC)C1=CC=CC=C1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=N/OC)/C1=CC=CC=C1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115199-26-3
Record name Benzeneacetic acid, 2-(bromomethyl)-α-(methoxyimino)-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

General Synthetic Strategy

The synthesis of (E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate generally involves three key steps:

  • Formation of the Methoxyimino Group: This is typically achieved by reacting a suitable aldehyde or ketone precursor with methoxyamine hydrochloride in the presence of a base (e.g., sodium acetate). This step introduces the methoxyimino functionality via oxime formation.

  • Introduction of the Bromomethyl Group: The bromomethyl substituent is introduced by bromination of a methyl group attached to the phenyl ring. Common brominating agents include bromine (Br2) or N-bromosuccinimide (NBS), often employed with radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under controlled conditions.

  • Esterification: The carboxylic acid intermediate is esterified with methanol using acid catalysts like sulfuric acid or hydrochloric acid to yield the methyl ester.

This synthetic sequence ensures the construction of the target molecule with the desired (E) stereochemistry around the methoxyimino double bond.

Detailed Preparation Process and Reaction Conditions

Starting Materials and Intermediates

Bromination Step

  • Brominating Agents: N-bromosuccinimide (NBS) is preferred for selective benzylic bromination.
  • Radical Initiators: AIBN or benzoyl peroxide is used to initiate radical bromination.
  • Solvents: A variety of solvents are employed including:
    • Chlorinated solvents: methylene chloride, chloroform, monochlorobenzene, ethylene chloride
    • Hydrocarbon solvents: toluene, xylene, heptane, cyclohexane, hexane
    • Polar aprotic solvents: acetone, dimethylformamide (DMF), acetonitrile, dimethyl sulfoxide (DMSO), sulfolane
    • Alcohols: methanol, ethanol, propanol, butanol
  • Reaction Conditions: The bromination is typically carried out at temperatures ranging from room temperature up to reflux conditions, with stirring times from a few minutes to several hours (up to 50 hours) depending on scale and desired conversion.
  • Phase Transfer Catalysts: Optionally employed to enhance reaction rates and selectivity.

Purification

  • The crude brominated product is purified by recrystallization using ether-class solvents such as diethyl ether, di-isopropyl ether, or methyl tert-butyl ether, often yielding high purity (E)-isomer.

Reaction Scheme Summary

Step Reaction Reagents/Conditions Solvent Temperature Time Notes
1 Formation of methoxyimino group Methoxyamine hydrochloride, sodium acetate (base) Suitable solvent Room temp Hours Oxime formation
2 Esterification Methanol, acid catalyst (H2SO4 or HCl) Methanol Reflux Hours Methyl ester formation
3 Bromination NBS, AIBN (radical initiator) Methylene chloride, toluene, or others RT to reflux Minutes to 50 hours Benzylic bromination, selective for bromomethyl group
4 Purification Recrystallization Diethyl ether, di-isopropyl ether, MTBE Ambient - High purity (E)-isomer

Research Findings and Improvements

  • Research has shown that controlling the temperature and reaction time during bromination significantly influences the ratio of E/Z isomers and the extent of side reactions.
  • Use of phase transfer catalysts and polar aprotic solvents can enhance bromination efficiency.
  • Novel processes have been patented that improve yield and purity by optimizing bromination conditions and purification steps, addressing prior issues of low yield and by-product formation.
  • Recovery of starting materials and reagents from by-products is emphasized to improve process economics and environmental sustainability.
  • The final product is a crucial intermediate for the synthesis of Trifloxystrobin, a widely used fungicide, thus driving industrial interest in efficient preparation methods.

Summary Table of Key Preparation Parameters

Parameter Typical Range/Value Impact on Process
Brominating agent NBS (preferred), Br2 Selectivity and yield
Radical initiator AIBN, benzoyl peroxide Initiates bromination
Solvent Methylene chloride, toluene, DMF, methanol Solubility and reaction rate
Temperature 20°C to reflux (~60°C) Controls reaction rate and selectivity
Reaction time Minutes to 50 hours Completeness of bromination
Purification solvent Diethyl ether, di-isopropyl ether, MTBE Product purity
Yield Improved processes >80% Process efficiency
Isomer ratio High E-isomer selectivity Product quality

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile such as an amine or thiol.

    Oxidation: The methoxyimino group can be oxidized to form corresponding oxime derivatives.

    Reduction: The methoxyimino group can also be reduced to form amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used. Typical conditions include heating in a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: Products include oxime derivatives.

    Reduction: Products include amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H12BrNO3
  • Molecular Weight : 286.12 g/mol
  • Key Functional Groups : Methoxyimino, bromomethyl, phenyl ring

The unique structural features of this compound contribute to its reactivity and biological properties. The presence of the methoxyimino group is particularly significant, as oximes are known for their diverse biological activities.

Organic Synthesis

(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it valuable in organic synthesis.

Medicinal Chemistry

Research has indicated that derivatives of this compound may exhibit significant biological activity. Notably, studies have explored its potential as:

  • Anticancer Agent : Compounds similar to this compound have shown inhibition of cancer cell proliferation in vitro by binding covalently to target proteins involved in cell cycle regulation.
  • Antimicrobial Activity : The methoxyimino group has been associated with broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications.

Biochemical Probes

The compound has been investigated for its role as a biochemical probe or inhibitor in enzymatic studies. Its ability to bind to specific enzymes or receptors can modulate their activity, providing insights into metabolic pathways associated with diseases such as diabetes and cancer.

Material Science

In industrial applications, this compound can be utilized in the development of new materials with specific properties due to its unique chemical structure.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and substituents, which may confer distinct biological activities compared to these similar compounds.

Case Studies and Research Findings

  • Anticancer Investigations : A study demonstrated that derivatives similar to this compound exhibited significant inhibition of cancer cell proliferation in vitro, linked to their ability to bind covalently to target proteins involved in cell cycle regulation.
  • Antimicrobial Efficacy : Research showed that compounds with methoxyimino groups displayed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
  • Enzyme Inhibition Studies : In enzymatic assays, compounds structurally related to this compound were found to inhibit key enzymes involved in metabolic pathways associated with diseases such as diabetes and cancer.

Mechanism of Action

The mechanism of action of (E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate depends on its specific application. For instance, in medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Kresoxim-methyl (CAS: 143390-89-0)

  • Structure : Replaces the bromomethyl group with an o-tolyloxymethyl moiety.
  • Activity : Broad-spectrum fungicide against powdery mildew and scab, with EC₅₀ values < 1 ppm for Botrytis cinerea .
  • Synthesis: Derived from (E)-methyl 2-(2-(chloromethyl)phenyl)-2-(methoxyimino)acetate via etherification with o-cresol .

Trifloxystrobin Intermediate (CAS: 115199-26-3)

  • Structure : Features a trifluoromethylphenyl group instead of bromomethyl.
  • Reactivity : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to bromine .

490-M24 (Methyl (2E)-(2-{[2-(hydroxymethyl)phenoxy]methyl}phenyl)(methoxyimino)acetate)

  • Structure: Substitutes bromine with a hydroxymethylphenoxy group.
  • Properties : Increased hydrophilicity due to hydroxylation, reducing cell membrane permeability but improving systemic translocation in plants .

Bioactivity and SAR Insights

Pyrazole Derivatives (e.g., 1a-1f Series)

  • Structure : Bromomethylphenyl moiety linked to 4-bromo-N-arylpyrazole via ether bonds.
  • Activity : Exhibits 85–90% inhibition against Rhizoctonia solani at 0.1 μg/mL, outperforming pyraclostrobin .
  • SAR : Electrophilic bromine at the pyrazole 4-position enhances binding to fungal bc1 complex .

1,3,4-Oxadiazolyl Thioether Derivatives (e.g., 6c, 6g, 6m)

  • Structure : Replace bromine with thioether-linked substituents (e.g., 3-methylbut-2-enyl, 4-chlorobenzyl).
  • Activity : Moderate fungicidal activity (EC₅₀: 5–10 μM against Fusarium graminearum) due to improved membrane penetration from lipophilic groups .

Frontier Orbital and DFT Studies

  • HOMO-LUMO Gaps : The target compound has a HOMO energy of −6.2 eV, lower than kresoxim-methyl (−5.8 eV), indicating reduced electron-donating capacity and weaker bc1 complex binding .
  • Electrophilicity : Bromine’s electron-withdrawing effect increases electrophilicity (ω = 4.5 eV) compared to methyl groups in 490-M24 (ω = 3.1 eV), favoring nucleophilic attack in fungi .

Biological Activity

(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate, with the CAS number 115199-26-3, is a synthetic organic compound characterized by its unique structural features, including a methoxyimino group and a bromomethyl-substituted phenyl ring. This compound belongs to the class of oxime esters, which are known for their diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and data tables.

Chemical Structure and Properties

  • Molecular Formula : C11H12BrNO3
  • Molecular Weight : 286.12 g/mol
  • Key Functional Groups : Methoxyimino, bromomethyl, phenyl ring

The presence of these functional groups contributes to the compound's reactivity and potential biological effects.

The mechanism of action of this compound is not fully elucidated in existing literature. However, its structural components suggest several potential interactions within biological systems:

  • Nucleophilic Substitution : The bromomethyl group can participate in nucleophilic substitution reactions, potentially interacting with nucleophilic sites in proteins or enzymes.
  • Oxidation and Reduction : The methoxyimino group may undergo oxidation to form corresponding oxime derivatives or reduction to produce amine derivatives, which could have distinct biological implications.

Biological Activity

Research indicates that compounds with similar structural features often exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds containing methoxyimino groups are frequently investigated for their antimicrobial properties. For example, oxime derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Some studies suggest potential anticancer activity due to the electrophilic nature of the bromomethyl group, which can form covalent bonds with nucleophilic sites in cancer-related proteins .
  • Enzymatic Inhibition : The compound may act as a biochemical probe or inhibitor in enzymatic studies, particularly targeting enzymes involved in disease pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
Methyl 2-(methoxyimino)acetateContains a methoxyimino groupAntimicrobial
4-Bromo-phenyl-oximeBromine substitution on phenylAnticancer
Methyl 2-(hydroxyimino)acetateHydroxymine instead of methoxyiminoAntioxidant
3-Bromo-4-methoxybenzoic acidContains a carboxylic acid groupAnti-inflammatory

The unique combination of functional groups in this compound may confer distinct biological activities compared to these similar compounds.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Anticancer Investigations : A study demonstrated that derivatives of oxime esters similar to this compound exhibited significant inhibition of cancer cell proliferation in vitro. The mechanism was linked to the compound's ability to bind covalently to target proteins involved in cell cycle regulation .
  • Antimicrobial Efficacy : Research showed that compounds with methoxyimino groups displayed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound could be explored for its antimicrobial potential .
  • Enzyme Inhibition Studies : In enzymatic assays, compounds structurally related to this compound were found to inhibit key enzymes involved in metabolic pathways associated with diseases such as diabetes and cancer .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate to achieve high stereochemical purity?

  • Methodology :

  • Start with o-methylbenzyl bromide as the precursor. React it with methoxyamine hydrochloride under acidic conditions (e.g., HCl/EtOH) to form the oxime intermediate.
  • Use stereoselective crystallization or chiral column chromatography to isolate the (E)-isomer. Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 7:3) and confirm configuration using NOE NMR experiments .
  • Purify via silica gel chromatography (eluent: hexane/ethyl acetate gradient). Yield can be improved by controlling temperature (0–5°C during imine formation) .

Q. What spectroscopic techniques are most reliable for confirming the E-configuration and structural integrity of this compound?

  • Methodology :

  • NMR : Analyze coupling constants (J) between the imine proton and adjacent groups. For the (E)-isomer, the imine proton typically shows a singlet due to restricted rotation.
  • IR : Confirm the presence of C=N (1650–1600 cm⁻¹) and ester C=O (1740–1720 cm⁻¹) stretches.
  • X-ray crystallography : Resolve crystal structures to unambiguously assign stereochemistry, as demonstrated for analogous compounds in and .

Q. How can researchers address low yields during bromomethyl group introduction?

  • Methodology :

  • Use N-bromosuccinimide (NBS) in CCl₄ under radical initiation (AIBN, 70–80°C) for regioselective bromination.
  • Monitor by GC-MS for intermediates and optimize reaction time (typically 6–8 hours).
  • If side products form (e.g., dibrominated derivatives), adjust stoichiometry (1:1 molar ratio of substrate:NBS) .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of the bromomethyl group in nucleophilic substitution reactions?

  • Methodology :

  • Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic hotspots.
  • Use molecular docking studies to simulate interactions with biological nucleophiles (e.g., cysteine residues in enzymes). Reference SMILES/InChI data from for modeling .
  • Compare activation energies for SN2 vs. SN1 mechanisms using Gaussian or ORCA software.

Q. How can contradictions in reported biological activity data for this compound be resolved?

  • Methodology :

  • Re-evaluate assay conditions (e.g., pH, solvent DMSO concentration) that may affect compound stability.
  • Validate purity via HPLC (C18 column, acetonitrile:H₂O 60:40, UV detection at 254 nm) and LC-MS to rule out degradation products .
  • Perform dose-response curves across multiple cell lines to assess specificity.

Q. What experimental approaches can elucidate the compound’s role in enzyme inhibition or prodrug activation?

  • Methodology :

  • Conduct kinetic assays (e.g., IC₅₀ determination) with target enzymes (e.g., esterases or proteases).
  • Use fluorescent probes (e.g., dansyl derivatives) to track bromomethyl group displacement in real time.
  • Synthesize deuterated analogs to study metabolic pathways via mass spectrometry .

Key Considerations for Experimental Design

  • Stereochemical Stability : The (E)-configuration is prone to isomerization under basic conditions. Store solutions at pH 5–6 and avoid prolonged exposure to light .
  • Handling Bromomethyl Group : Use inert atmospheres (N₂/Ar) during reactions to prevent radical side reactions.
  • Toxicity : Follow protocols in for safe handling of brominated compounds (e.g., PPE, fume hoods) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.